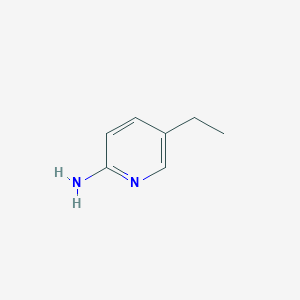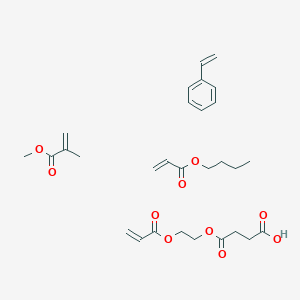
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene are all organic chemicals that have been widely used in scientific research. These chemicals have unique properties that make them useful in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene varies depending on their specific chemical properties and applications. For example, butyl prop-2-enoate can undergo polymerization reactions to form various polymers, while methyl 2-methylprop-2-enoate can be copolymerized with other monomers to form copolymers with unique properties. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid can be converted to various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Styrene can undergo polymerization reactions to form various polymers, such as polystyrene, which has unique properties such as high thermal stability and chemical resistance.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene also vary depending on their specific chemical properties and applications. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are generally considered safe for use in various applications, although they may cause skin irritation or respiratory problems if inhaled. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. Styrene has been shown to have toxic effects on the liver and kidneys, and has been classified as a possible human carcinogen by the International Agency for Research on Cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have various advantages and limitations for use in lab experiments. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are relatively easy to synthesize and can be used as monomers in the synthesis of various polymers. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, although more research is needed to fully understand its mechanism of action and potential side effects. Styrene has unique properties such as high thermal stability and chemical resistance, although it has been shown to have toxic effects on the liver and kidneys.
Orientations Futures
There are many future directions for research on butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene. For example, more research is needed on the synthesis and properties of various polymers that can be synthesized using these chemicals. Additionally, more research is needed on the potential applications of 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid in the treatment of Alzheimer's disease, as well as the potential side effects of this compound. Finally, more research is needed on the potential health effects of styrene, and ways to mitigate these effects in various applications.
Méthodes De Synthèse
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of an acid chloride with an aromatic compound in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound. These chemicals can also be synthesized using other methods, such as the Wittig reaction and the Heck reaction.
Applications De Recherche Scientifique
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have been widely used in scientific research. For example, butyl prop-2-enoate has been used as a monomer in the synthesis of various polymers, such as polybutyl acrylate and poly(methyl methacrylate). Methyl 2-methylprop-2-enoate has been used as a monomer in the synthesis of poly(methyl methacrylate-co-methyl 2-methylprop-2-enoate), which has potential applications in drug delivery and tissue engineering. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has been used as a precursor in the synthesis of various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which has potential applications in the treatment of Alzheimer's disease. Styrene has been used as a monomer in the synthesis of various polymers, such as polystyrene, which has potential applications in packaging and insulation materials.
Propriétés
Numéro CAS |
103885-38-7 |
|---|---|
Nom du produit |
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |
Formule moléculaire |
C29H40O10 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |
InChI |
InChI=1S/C9H12O6.C8H8.C7H12O2.C5H8O2/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2H,1,3-6H2,(H,10,11);2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
Clé InChI |
HQLLXURLXYVVCB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |
SMILES canonique |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |
Synonymes |
Butanedioic acid, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester, polymer with butyl 2-propenoate, ethenylbenzene and methyl 2-methyl-2-propenoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



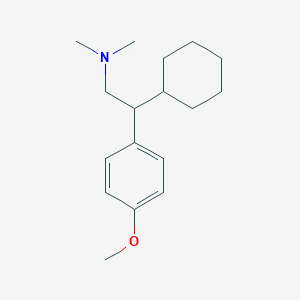
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
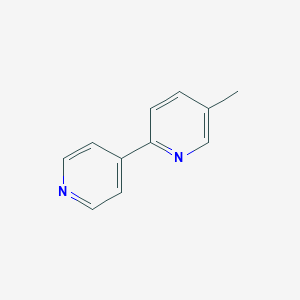
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
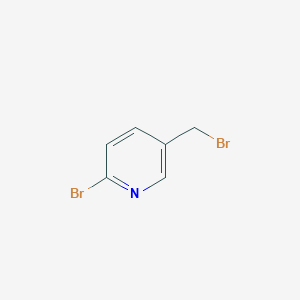
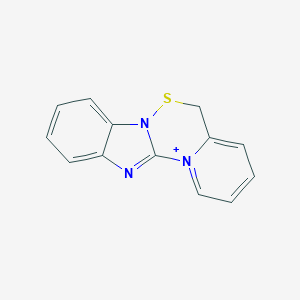
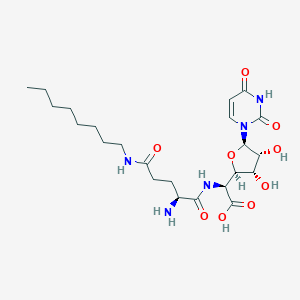

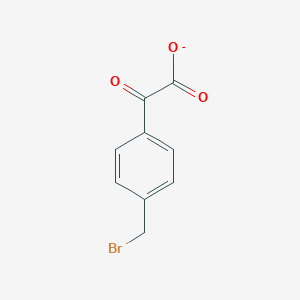
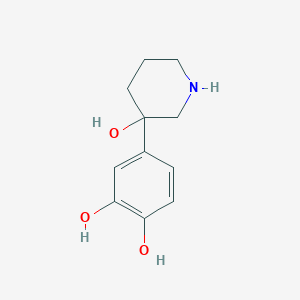

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
